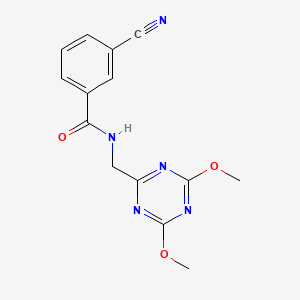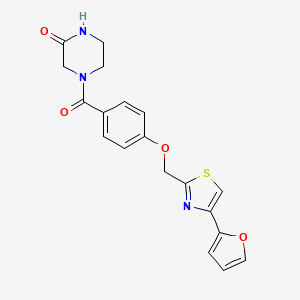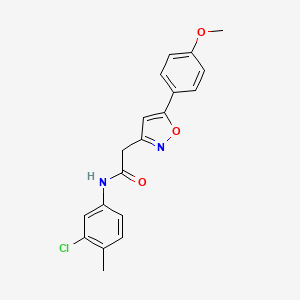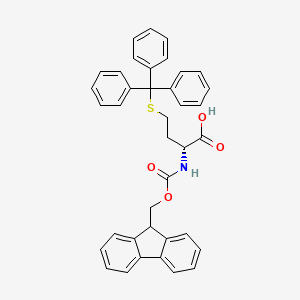
3-cyano-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DMTMM is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . It’s one of the most common reagents used for amide coupling, a common reaction in organic chemistry .
Synthesis Analysis
DMTMM is prepared by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) . This reaction spontaneously forms the quaternary ammonium chloride salt of DMTMM .Chemical Reactions Analysis
DMTMM is used to synthesize other carboxylic functional groups such as esters and anhydrides . The synthesis of each carboxylic derivative is similar, relying on the activation of the starting carboxylic acid followed by nucleophilic attack by another molecule .Physical And Chemical Properties Analysis
DMTMM has a molar mass of 276.72 g/mol . It’s usually used in the chloride form but the tetrafluoroborate salt is also commercially available .Scientific Research Applications
Radiolabeled Benzamide Derivatives in Melanoma Imaging
Radiolabeled benzamide derivatives, such as iodine-123-(S)-IBZM ([123I]-(S)-IBZM), have been explored for their potential in scintigraphic detection of melanoma metastases. These compounds are usually employed to study neuropsychiatric disorders but have shown promise in melanoma imaging due to the ectodermic origin of melanocytes and the presence of melanin in the substantia nigra. In a study involving patients with proven metastatic melanoma, [123I]-(S)-IBZM scans successfully detected various melanoma lesions, highlighting the tracer's promising role in melanoma detection (Maffioli et al., 1994).
Radionuclide Therapy for Metastasized Melanoma
Another study reported on the therapeutic application of 131I-BA52, a novel melanin-binding benzamide, in patients with metastatic malignant melanoma. This research highlighted the synthesis and initial dosimetry data for 131I-BA52, emphasizing its specific uptake and long-term retention in tumor tissue, with minimal transient uptake in excretory organs. Despite being in the early phase of clinical application, the study observed antitumor effects in patients receiving higher doses, suggesting its potential as a novel approach for malignant melanoma therapy (Mier et al., 2014).
SG-HQ2 in Allergic Inflammation
SG-HQ2, a synthetic analogue of gallic acid, was investigated for its effects on mast cell-mediated allergic inflammation. The study found that SG-HQ2 attenuated histamine release and reduced the expression of pro-inflammatory cytokines in activated mast cells, with its efficacy being comparable to or even greater than that of gallic acid at significantly lower concentrations. These findings suggest SG-HQ2 as a potential therapeutic candidate for treating allergic inflammatory diseases through the suppression of histamine release and pro-inflammatory cytokines (Je et al., 2015).
Safety And Hazards
properties
IUPAC Name |
3-cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-21-13-17-11(18-14(19-13)22-2)8-16-12(20)10-5-3-4-9(6-10)7-15/h3-6H,8H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOZZRUNQXSQGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)C2=CC=CC(=C2)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-methyl-2-(3-(methylsulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2606466.png)
![2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2606468.png)



![methyl 4-(2-(3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2606475.png)

![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B2606480.png)

![3-(2-methylbenzyl)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2606483.png)

![3-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B2606485.png)

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide;dihydrochloride](/img/structure/B2606489.png)